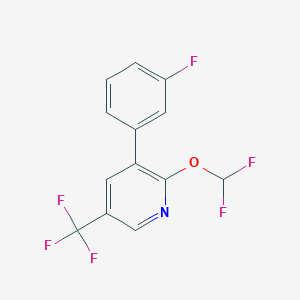

2-(Difluoromethoxy)-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6NO/c14-9-3-1-2-7(4-9)10-5-8(13(17,18)19)6-20-11(10)21-12(15)16/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQYXHZVGNZJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange on Trichloromethylpyridine Intermediates

A key step in preparing trifluoromethyl-substituted pyridines is the conversion of trichloromethylpyridine intermediates into trifluoromethyl derivatives by fluorination:

Starting from 2,3-dichloro-5-(trichloromethyl)pyridine , vapor-phase fluorination using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts (e.g., FeCl3, FeF3) under superatmospheric pressures (5–1200 psig) and elevated temperatures (150–250°C) yields 2,3-dichloro-5-(trifluoromethyl)pyridine with high efficiency.

The process involves:

- Initial chlorination of 2-chloro-5-(chloromethyl)pyridine to form the trichloromethyl intermediate.

- On-ring chlorination catalyzed by antimony trichloride to improve reaction speed and yield.

- Fluorination of the trichloromethyl group using HF to yield the trifluoromethyl substituent.

This method benefits from improved catalyst systems (e.g., antimony trichloride) that reduce reaction times and increase product purity.

Alternative Fluorination Using Cesium Fluoride (CsF)

- Fluorination of chlorinated pyridine intermediates such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with CsF in DMSO at 120–125°C under atmospheric pressure for 21–48 hours is another established method to obtain difluoro-substituted pyridines, which can be further transformed into the desired trifluoromethyl derivatives.

Installation of the Difluoromethoxy Group at the 2-Position

The difluoromethoxy (-OCF2H) group can be introduced by nucleophilic substitution or via difluoromethylation reactions using specialized reagents.

Recent advances in late-stage difluoromethylation allow the formation of difluoromethoxy groups by coupling aryl or heteroaryl halides with difluoromethylation reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation steps.

This step often requires a multi-step, one-pot protocol involving:

- Coupling of aryl iodides with difluoromethylation reagents.

- Hydrolysis of intermediates.

- Thermal decarboxylation to yield the difluoromethoxy-substituted product.

Reaction conditions must be carefully optimized to accommodate the electron-deficient pyridine ring and to avoid side reactions.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Optimization Notes

The use of antimony trichloride as a catalyst for on-ring chlorination significantly reduces reaction time and increases chlorination degree and purity of intermediates, compared to traditional tungsten hexachloride catalysts.

Vapor-phase fluorination using HF with metal halide catalysts is effective but requires careful control of temperature and pressure to minimize by-products and ensure high yield of trifluoromethyl-substituted pyridines.

CsF-mediated fluorination in DMSO provides a milder alternative to HF fluorination, suitable for sensitive intermediates, though reaction times are longer.

Late-stage difluoromethylation techniques enable the introduction of difluoromethoxy groups under relatively mild conditions, expanding the toolbox for functionalization of fluorinated pyridines.

Cross-coupling reactions for aryl substituent installation are well-established but require optimization of ligands and catalysts to accommodate the electron-withdrawing trifluoromethyl group and fluorophenyl substituent.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

DFMT-pyridine has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that compounds with similar structures can interact with mutant p53 proteins, enhancing their ability to bind DNA and potentially restoring normal function in cancerous cells. This suggests that DFMT-pyridine could be developed as a lead compound for targeting p53 mutations in cancer therapy .

- CFTR Potentiators : Research indicates that pyridine derivatives can act as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride ion transport in epithelial cells. DFMT-pyridine may enhance CFTR function, providing a pathway for therapeutic intervention in cystic fibrosis .

Agricultural Chemistry

Fluorinated compounds are often used in agrochemicals due to their enhanced stability and efficacy. DFMT-pyridine may serve as a building block for developing new pesticides or herbicides that target specific biochemical pathways in pests while minimizing environmental impact.

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science:

- Fluoropolymers : DFMT-pyridine can be utilized as a monomer or additive in the synthesis of fluoropolymers, which exhibit excellent chemical resistance and thermal stability. These materials are valuable in coatings, seals, and other industrial applications.

- Organic Electronics : The electronic properties of DFMT-pyridine may also be harnessed in the development of organic semiconductors or photovoltaic devices, where fluorinated compounds can enhance charge transport properties.

Case Study 1: Anticancer Potential

In a recent study examining the effects of various pyridine derivatives on cancer cell lines, DFMT-pyridine was found to significantly increase the apoptosis rate in cells expressing mutant p53. The compound was administered at varying concentrations, with results indicating a dose-dependent response that restored p53 functionality by enhancing DNA binding affinity .

Case Study 2: CFTR Modulation

Another study focused on the role of fluorinated pyridines as CFTR potentiators demonstrated that DFMT-pyridine improved chloride ion transport across cell membranes in vitro. The study utilized human bronchial epithelial cells treated with the compound, showing increased CFTR activity compared to controls .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis

The compound’s structure is defined by three key substituents:

Difluoromethoxy group (-OCF₂H) : Enhances metabolic stability and lipophilicity compared to methoxy groups .

3-Fluorophenyl ring : Introduces steric bulk and modulates π-π interactions in biological targets .

Trifluoromethyl group (-CF₃) : Strong electron-withdrawing effect, influencing reactivity and binding affinity .

Comparison with Difluoromethoxy-Substituted Pyridines

Key Findings :

- Difluoromethoxy at position 2 improves metabolic stability compared to methoxy analogs .

- Replacement of 3-fluorophenyl with pyridinyl (as in ) reduces lipophilicity (ClogP: 3.1 vs. 3.8 for the main compound).

Comparison with Fluorophenyl-Substituted Pyridines

Key Findings :

- Methyl groups (e.g., in ) increase solubility but reduce metabolic stability compared to trifluoromethyl .

Comparison with Trifluoromethyl-Substituted Pyridines

Key Findings :

Biological Activity

The compound 2-(Difluoromethoxy)-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H8F5N

- Molecular Weight : 287.19 g/mol

The presence of multiple fluorine atoms contributes to the compound's lipophilicity and stability, which are critical factors influencing its biological activity.

Fluorinated compounds often exhibit unique interactions with biological targets due to the electronegativity and steric effects of fluorine. The trifluoromethyl group, in particular, has been shown to enhance binding affinity to various enzymes and receptors. For instance, research indicates that trifluoromethyl groups can significantly alter the pharmacokinetic properties of drugs, leading to improved efficacy in targeting specific pathways such as:

- Enzyme Inhibition : Fluorinated compounds can act as effective inhibitors for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes which are crucial in inflammation processes.

- Receptor Modulation : The introduction of fluorine can enhance binding interactions with receptors, potentially leading to increased potency and selectivity.

Anti-inflammatory Activity

A study on related trifluoromethyl-pyridine derivatives demonstrated significant anti-inflammatory effects. Compounds similar to this compound were evaluated using the carrageenan-induced rat paw edema model, showing inhibition rates comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Potential

Fluorinated pyridines have been investigated for their anticancer properties. The introduction of fluorine into the structure has been associated with enhanced cytotoxicity against various cancer cell lines. For example, docking studies revealed that similar compounds effectively bind to targets involved in cancer proliferation pathways, suggesting potential use as anticancer agents .

Case Studies

- Inhibition of COX Enzymes : A series of studies focused on the synthesis and evaluation of trifluoromethyl-pyridine derivatives indicated that these compounds could serve as selective COX-2 inhibitors. The structure-activity relationship (SAR) analysis highlighted that the presence of fluorine at specific positions significantly increased inhibitory potency .

- Antimicrobial Activity : Research has also shown that fluorinated compounds exhibit antimicrobial properties. A study involving pyridine derivatives demonstrated their effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.